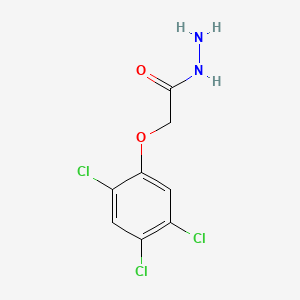

2-(2,4,5-Trichlorophenoxy)acetohydrazide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4,5-Trichlorophenoxy)acetohydrazide involves complex organic reactions that yield various derivatives with significant properties. For example, the synthesis of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide demonstrates the intricate process of creating organic hydrazide derivatives, which are crystallized to form single crystals from DMF solution, highlighting the careful control of conditions required to achieve desired structural characteristics (Purandara et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using X-ray diffraction, spectroscopic methods, and Hirshfeld surface analysis. The detailed structure provides insights into the molecule's configuration, intermolecular interactions, and the potential for nonlinear optical properties, as observed in the synthesis and characterization processes (Purandara et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to the formation of various heterocyclic compounds with potential bioactivity. For instance, reactions with different reagents can result in compounds exhibiting lipase and α-glucosidase inhibition, reflecting the chemical versatility and potential pharmaceutical applications of these derivatives (Bekircan et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including thermal properties and crystalline structure, are crucial for understanding their stability and behavior under various conditions. The single crystal X-ray diffraction analysis provides detailed information about the crystal system, space group, and molecular geometry, which are essential for applications in materials science and optical technologies (Purandara et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and the potential for forming stable complexes with metals, are investigated through spectroscopic methods and chemical analysis. Such studies reveal the compound's behavior in chemical reactions and its potential for forming compounds with desirable properties for applications in catalysis, material science, and biochemistry (Fekri & Zaky, 2014).

Scientific Research Applications

Adsorption Studies in Agriculture

2,4,5-Trichlorophenoxy acetic acid (a related compound to 2-(2,4,5-Trichlorophenoxy)acetohydrazide) is utilized in forestry and agriculture as a systemic herbicide. Research has explored its adsorption behavior on poly-o-toluidine Zr(IV) phosphate. This nano-composite is effective in adsorbing 2,4,5-Trichlorophenoxy acetic acid from aqueous solutions, demonstrating its potential in environmental applications related to agriculture and forestry management (Khan & Akhtar, 2011).

Synthesis of Heterocycles

Compounds derived from chlorophenoxyacetohydrazide, such as this compound, have been used in the synthesis of various heterocycles. These include 1,3,4-thiadiazoles and 1,2,4-triazoles, which have potential applications in the development of fungicides against organisms like Aspergillus niger (Ram & Pandey, 1974).

Analytical Methods for Herbicide Detection

Analytical methods have been developed to determine the presence of herbicides like 2,4,5-trichlorophenoxy acetic acid in various samples. These methods are crucial for monitoring environmental contamination and understanding the potential hazards of these substances (Norström et al., 1979).

Nonlinear Optical Properties

Derivatives of acetohydrazide, similar to this compound, have been studied for their nonlinear optical properties. These properties are essential for applications in photonics and optoelectronics, indicating potential uses in these advanced technological fields (Purandara et al., 2019).

Herbicide Residue Analysis in Wildlife

Research has also investigated the residues of related compounds like 2,4,5-trichlorophenoxy acetic acid in wildlife, such as in the American coot. Such studies are vital for understanding the environmental impact and bioaccumulation of these herbicides in ecosystems (Garcia & Rhodes, 1979).

Antimicrobial Activity

Novel heterocyclic compounds derived from acetohydrazides have been synthesized and evaluated for their antimicrobial activities. This research provides insights into the potential pharmaceutical applications of these compounds (Saeed & Mumtaz, 2017).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

- 2,4,5-T is moderately soluble in water and tends to persist in soil systems. It has a high potential for leaching to groundwater . It can be taken up by plant roots and distributed throughout the plant. In plants, it undergoes metabolic transformations, including cometabolism to produce 3,5-dichlorocatechol . Excretion occurs primarily through plant exudates and decomposition.

Action Environment

properties

IUPAC Name |

2-(2,4,5-trichlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNOGGWECYOHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178525 | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2381-77-3 | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2,4,5-trichlorophenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

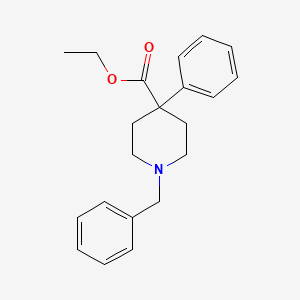

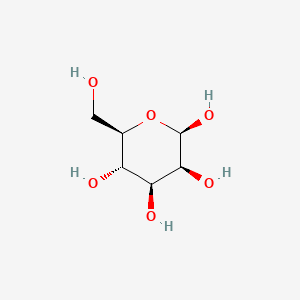

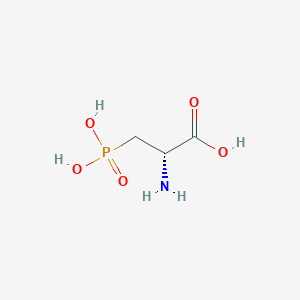

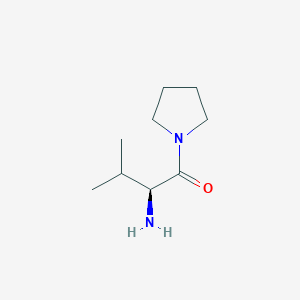

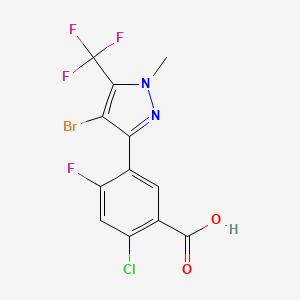

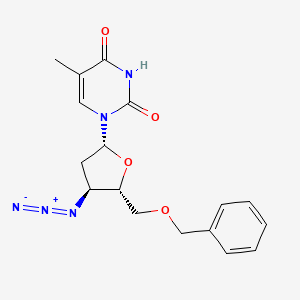

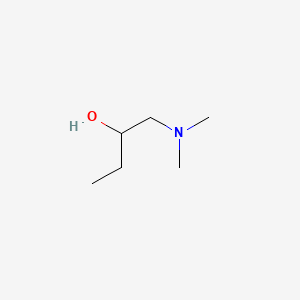

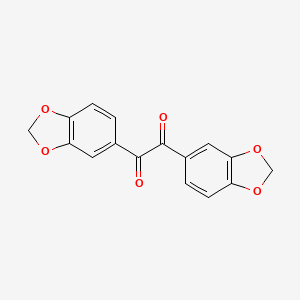

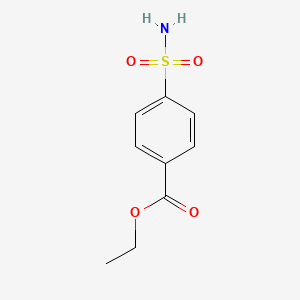

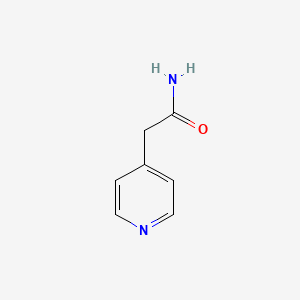

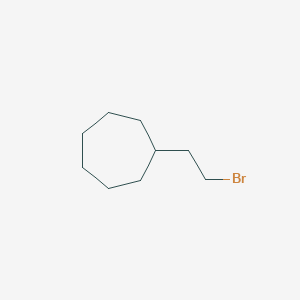

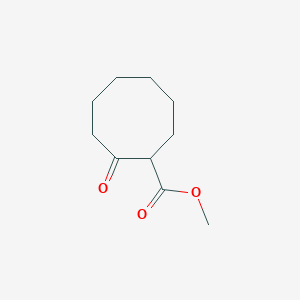

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.